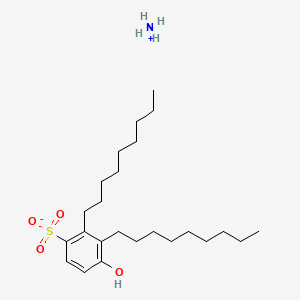
Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium hydroxydinonylbenzenesulphonate is a chemical compound with the molecular formula C16H27NO4S. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is part of the larger family of sulphonates, which are widely used in detergents, emulsifiers, and other cleaning agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium hydroxydinonylbenzenesulphonate typically involves the sulphonation of dinonylbenzene followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Sulphonation: Dinonylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form ammonium hydroxydinonylbenzenesulphonate.
Industrial Production Methods
In industrial settings, the production of ammonium hydroxydinonylbenzenesulphonate is carried out in large reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The process involves:
Continuous Sulphonation: Using a continuous flow reactor, dinonylbenzene is sulphonated with sulfur trioxide.
Neutralization: The sulfonic acid product is continuously neutralized with ammonium hydroxide in a separate reactor.
Purification: The final product is purified through filtration and drying processes to remove any impurities.
化学反応の分析
Types of Reactions
Ammonium hydroxydinonylbenzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to dinonylbenzene.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Dinonylbenzene.
Substitution Products: Various substituted benzenes depending on the reagent used.
科学的研究の応用
Ammonium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
作用機序
The mechanism of action of ammonium hydroxydinonylbenzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include lipid membranes and proteins, where it can alter membrane permeability and protein solubility.
類似化合物との比較
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Ammonium lauryl sulfate
- Sodium lauryl sulfate
Comparison
Ammonium hydroxydinonylbenzenesulphonate is unique due to its specific alkyl chain length and the presence of the ammonium ion. Compared to sodium dodecylbenzenesulfonate, it has a longer alkyl chain, which can provide different surfactant properties. Unlike ammonium lauryl sulfate and sodium lauryl sulfate, it contains a benzene ring, which can influence its chemical reactivity and interaction with other molecules.
特性
CAS番号 |
59379-70-3 |
|---|---|
分子式 |
C24H42O4S.H3N C24H45NO4S |
分子量 |
443.7 g/mol |
IUPAC名 |
azanium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3 |
InChIキー |
CUNMREIVAZKGBF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















